5-N,6-N-dinaphthalen-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine
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Overview
Description
5-N,6-N-dinaphthalen-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes an oxadiazole ring fused with a pyrazine ring, and it is substituted with naphthyl groups at the 5 and 6 positions.
Preparation Methods
The synthesis of 5-N,6-N-dinaphthalen-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine typically involves the reaction of diaminofurazan with appropriate aromatic aldehydes or ketones. One common method involves the use of anhydrous ethyl acetate as a solvent under reflux conditions for 40-60 minutes . The reaction mixture is then purified to obtain the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5-N,6-N-dinaphthalen-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the naphthyl groups, where halogenated derivatives can be formed using halogenating agents. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
5-N,6-N-dinaphthalen-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism of action of 5-N,6-N-dinaphthalen-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine involves its interaction with specific molecular targets. The compound can act as an electron donor or acceptor, facilitating various redox reactions. It can also interact with biological macromolecules, potentially inhibiting or activating specific pathways .
Comparison with Similar Compounds
Similar compounds to 5-N,6-N-dinaphthalen-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine include:
Dibenzo[f,h]furazano[3,4-b]quinoxalines: These compounds share a similar heterocyclic structure and are used in similar applications.
[1,2,5]Thiadiazolo[3,4-b]pyrazine derivatives: These compounds have a sulfur atom in place of the oxygen in the oxadiazole ring and exhibit different electronic properties. The uniqueness of this compound lies in its specific substitution pattern and the resulting electronic and photophysical properties.
Properties
IUPAC Name |
5-N,6-N-dinaphthalen-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N6O/c1-3-11-17-15(7-1)9-5-13-19(17)25-21-22(28-24-23(27-21)29-31-30-24)26-20-14-6-10-16-8-2-4-12-18(16)20/h1-14H,(H,25,27,29)(H,26,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIXOWVPFTVBPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=NC4=NON=C4N=C3NC5=CC=CC6=CC=CC=C65 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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